Acetoin
説明
Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals.
Acetoin is a methyl ketone that is butan-2-one substituted by a hydroxy group at position 3. It has a role as a metabolite. It is a methyl ketone and a secondary alpha-hydroxy ketone.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Francisella tularensis, Camellia sinensis, and other organisms with data available.
A product of fermentation. It is a component of the butanediol cycle in microorganisms. In mammals it is oxidized to carbon dioxide.
生物活性
Acetoin, a four-carbon hydroxy-keto compound, is produced by various microorganisms and has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, metabolic pathways, toxicological effects, and applications in food and biotechnology.
1. Overview of this compound
This compound (3-hydroxybutan-2-one) is a volatile compound with a sweet aroma, commonly found in fermented foods and beverages. It plays a significant role in microbial metabolism, particularly in the fermentation processes of bacteria such as Lactococcus lactis and Bacillus subtilis.
2. Synthesis and Metabolism
This compound is synthesized through the decarboxylation of α-acetolactate, which is formed from pyruvate via the action of acetolactate synthase (ALS) and acetolactate decarboxylase (ALDC) enzymes. The metabolic pathway can be summarized as follows:
- Step 1 : Pyruvate → α-Acetolactate (via ALS)
- Step 2 : α-Acetolactate → this compound (via ALDC)
The efficiency of this compound production can vary based on environmental conditions and the genetic makeup of the microbial strains involved. For instance, engineered strains of Parageobacillus thermoglucosidasius have been developed to enhance this compound production from lignocellulosic substrates, demonstrating the potential for metabolic engineering in biotechnological applications .
3.1 Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of certain bacteria by altering their membrane integrity and metabolic processes. For example, Lactococcus lactis exposed to this compound demonstrated changes in fatty acid composition, leading to increased susceptibility to stress conditions .
3.2 Toxicological Effects
While this compound is generally recognized as safe at low concentrations, higher levels can be toxic. Studies have shown that this compound can damage DNA and proteins due to its reactive keto group, leading to mutagenic effects in bacterial strains . The mutagenicity of this compound was highlighted in experiments where the presence of this compound significantly increased mutation rates in L. lactis .
3.3 Health Implications
This compound is also present in electronic cigarette aerosols, where it has been associated with potential respiratory irritations and cardiovascular risks . Although these risks are considered low compared to traditional tobacco products, ongoing research is necessary to fully understand the health implications of this compound exposure through vaping.
4.1 this compound Production in Fermentation
A study on Bacillus subtilis revealed that strains with enhanced ALS and ALDC activities showed a significant increase in this compound production—up to 1.9 g/L—demonstrating the impact of metabolic engineering on fermentation efficiency . This research underscores the importance of enzyme regulation in optimizing bioprocesses for industrial applications.
4.2 Flavor Development in Cheese
In dairy fermentation, this compound contributes to flavor development in cheese products, particularly in Dutch-type cheeses where it is converted from diacetyl . The interplay between various microbial strains during fermentation results in a complex flavor profile that enhances product quality.
5. Data Tables
Parameter | Value |
---|---|
Molecular Formula | C₄H₈O₂ |
Melting Point | -50 °C |
Boiling Point | 139 °C |
Solubility | Soluble in water |
Common Uses | Flavoring agent, food preservative |
Microbial Strain | This compound Production (g/L) |
---|---|
Bacillus subtilis | 1.9 |
Lactococcus lactis | Up to 35 mM during respiration |
6. Conclusion
This compound serves as a crucial compound with significant biological activity across various fields including food science and biotechnology. Its synthesis pathways are well-characterized, and ongoing research continues to uncover its potential applications and implications for health. Understanding the balance between its beneficial properties and potential toxicity will be key for future developments involving this versatile compound.
特性
IUPAC Name |
3-hydroxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWKJAVDOGWPAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Record name | ACETYL METHYL CARBINOL | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024399 | |
Record name | Acetoin | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals., Slightly yellow liquid; [Hawley] Forms solid dimer (C8H16O4) on standing or treatment with granulated zinc; [Merck Index] Slightly yellow liquid or paste; mp = 15 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid (monomer), or white crystalline powder (dimer) with a buttery odour, A light-yellow colored liquid. | |
Record name | ACETYL METHYL CARBINOL | |
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Record name | Acetoin | |
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Record name | Acetoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
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Record name | Acetoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | ACETOIN | |
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Boiling Point |
148 °C at 760 mm Hg, 147.00 to 148.00 °C. @ 760.00 mm Hg, 298.4 °F | |
Record name | ACETOIN | |
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Record name | Acetoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
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Record name | ACETOIN | |
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Flash Point |
41 °C, 106 °F | |
Record name | Acetoin | |
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Solubility |
Sparingly soluble in ether, petroleum ether, Soluble in alcohol, slightly soluble in ether., Miscible with alcohol, propylene glycol; insoluble in vegetable oil, Miscible in water., 1000 mg/mL at 20 °C, insoluble in vegetable oils; miscible with alcohol, water, propylene glycol | |
Record name | ACETOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Acetoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
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Record name | Acetoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.9972 g/cu cm at 17 °C, 1.005-1.019 | |
Record name | ACETOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |
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Record name | Acetoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
2.69 [mmHg], 2.7X10+0 at 25 °C /Estimated/, 2.7x10 (est) | |
Record name | Acetoin | |
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Record name | ACETOIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/811 | |
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Color/Form |
Slightly yellow liquid or crystals | |
CAS No. |
513-86-0, 51555-24-9 | |
Record name | ACETYL METHYL CARBINOL | |
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Record name | Acetoin | |
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Record name | Acetoin | |
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Record name | acetoin | |
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Record name | 2-Butanone, 3-hydroxy- | |
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Melting Point |
15 °C, 59 °F | |
Record name | ACETOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |
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Record name | Acetoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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